4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a difluoro-nitrophenyl group attached to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,6-difluoro-4-nitrophenol with an appropriate oxazepane precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The difluoro groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazepane ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Difluoro-4-nitrophenyl)morpholine
- 2,6-Difluoro-4-nitrophenol
- 2,6-Difluoro-4-nitroaniline
Uniqueness
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the presence of the oxazepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918137-44-7 |
---|---|
Molecular Formula |
C11H12F2N2O3 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H12F2N2O3/c12-9-6-8(15(16)17)7-10(13)11(9)14-2-1-4-18-5-3-14/h6-7H,1-5H2 |
InChI Key |
QCGMHLGEPHURDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.